2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide
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Overview
Description
. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an amino group attached to the butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide typically involves the reaction of 2-(pyrrolidin-1-YL)ethylamine with butanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted amides or esters.
Scientific Research Applications
2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
2-Amino-N-[2-(pyrrolidin-1-YL)ethyl]butanamide is similar to other amides and pyrrolidine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
N-[2-(Pyrrolidin-1-YL)ethyl]acetamide
2-Amino-N-ethylbutanamide
N-[2-(Pyrrolidin-1-YL)ethyl]propionamide
These compounds share the pyrrolidine ring and the amino group but differ in the length of the alkyl chain or the nature of the acyl group.
Properties
IUPAC Name |
2-amino-N-(2-pyrrolidin-1-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-2-9(11)10(14)12-5-8-13-6-3-4-7-13/h9H,2-8,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGFABVOHOGEQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCN1CCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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